molecular formula C12H17ClO4 B14281956 Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- CAS No. 127430-84-6

Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl-

Cat. No.: B14281956
CAS No.: 127430-84-6
M. Wt: 260.71 g/mol
InChI Key: FQOYGZKDOZPPIU-UHFFFAOYSA-N
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Description

Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, four methoxy groups, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- typically involves the chloromethylation of a tetramethoxy-methylbenzene derivative. The reaction is carried out under acidic conditions with a catalyst such as zinc chloride (ZnCl₂) to facilitate the electrophilic substitution reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products such as hydroxymethyl or aminomethyl derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms with altered functional groups.

Scientific Research Applications

Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methyl- is unique due to the presence of multiple methoxy groups, which enhance its solubility and reactivity. The combination of these functional groups provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

127430-84-6

Molecular Formula

C12H17ClO4

Molecular Weight

260.71 g/mol

IUPAC Name

1-(chloromethyl)-2,3,4,5-tetramethoxy-6-methylbenzene

InChI

InChI=1S/C12H17ClO4/c1-7-8(6-13)10(15-3)12(17-5)11(16-4)9(7)14-2/h6H2,1-5H3

InChI Key

FQOYGZKDOZPPIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)OC)OC)OC)CCl

Origin of Product

United States

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